molecular formula C19H20N4O B5321536 N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-pyridinecarboxamide

N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-pyridinecarboxamide

Cat. No. B5321536
M. Wt: 320.4 g/mol
InChI Key: CMNGNRXEZYJLNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-pyridinecarboxamide, also known as DM-1, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DM-1 belongs to the class of pyrazole-based compounds and has been found to exhibit promising antitumor activity.

Mechanism of Action

The exact mechanism of action of N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-pyridinecarboxamide is not fully understood. However, it is believed to act by disrupting microtubule dynamics, which are essential for cell division. This compound binds to the tubulin protein, preventing its polymerization into microtubules and leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to induce caspase-dependent apoptosis, inhibit angiogenesis, and disrupt cell migration and invasion. This compound has also been found to modulate the expression of a number of genes involved in cancer progression.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-pyridinecarboxamide is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. However, this compound also has some limitations for lab experiments. It is highly toxic and requires careful handling. This compound is also not very soluble in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-pyridinecarboxamide. One area of research is the development of new formulations of this compound that can improve its solubility and bioavailability. Another direction is the investigation of the potential of this compound in combination with other antitumor agents. Finally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential biomarkers of response.

Synthesis Methods

The synthesis of N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-pyridinecarboxamide involves a multi-step process that starts with the condensation of 3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylic acid with 2-bromo-5-chloropyridine. This is followed by the reduction of the resulting intermediate with lithium aluminum hydride to yield this compound.

Scientific Research Applications

N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-pyridinecarboxamide has been extensively studied for its potential as an antitumor agent. It has been found to exhibit potent cytotoxicity against a range of cancer cell lines, including breast, lung, and prostate cancer. This compound has also shown promising results in animal models of cancer, demonstrating significant tumor growth inhibition.

properties

IUPAC Name

N-[3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-13-7-6-8-16(11-13)12-23-15(3)18(14(2)22-23)21-19(24)17-9-4-5-10-20-17/h4-11H,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNGNRXEZYJLNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=C(C(=N2)C)NC(=O)C3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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